

Spectroscopic Profile of 1,3-Dichlorobenzene: A Technical Guide

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Introduction

1,3-Dichlorobenzene, a chlorinated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation in these applications. This technical guide provides an indepth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,3-dichlorobenzene**, complete with experimental protocols and data interpretation.

Spectroscopic Data

The following sections present the key spectroscopic data for **1,3-dichlorobenzene** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of **1,3-dichlorobenzene** exhibits a complex splitting pattern due to the coupling between the non-equivalent aromatic protons.



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.27	Triplet	H-2	
~7.10	Doublet of Doublets	H-4, H-6	
~7.05	Triplet	H-5	-

Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, **1,3-dichlorobenzene** displays four distinct carbon signals.[2]

Chemical Shift (δ) ppm	Assignment
~135.0	C-1, C-3
~130.5	C-5
~128.5	C-4, C-6
~126.5	C-2

Note: Chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Wavenumber (cm⁻¹)	Intensity	Assignment
~3080	Medium	Aromatic C-H stretch
~1575, ~1460	Strong	Aromatic C=C ring stretch
~1080	Strong	C-H in-plane bending
~870	Strong	C-H out-of-plane bending (characteristic of 1,3- disubstitution)
~780	Strong	C-Cl stretch

Note: The positions and intensities of IR absorption bands can be influenced by the physical state of the sample.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z	Relative Intensity (%)	Assignment
146	100	[M] ⁺ (Molecular ion, ³⁵ Cl ₂)
148	63	[M+2] ⁺ (Isotope peak, ³⁵ Cl ³⁷ Cl)
150	10	[M+4] ⁺ (Isotope peak, ³⁷ Cl ₂)
111	33	[M-CI] ⁺
75	20	[C ₆ H ₃] ⁺

Note: The characteristic isotopic pattern of chlorine ($^{35}Cl:^{37}Cl \approx 3:1$) is a key feature in the mass spectrum of chlorinated compounds.[6]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.



NMR Spectroscopy

Sample Preparation: A solution of **1,3-dichlorobenzene** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]

Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common.[1][7] The spectra are acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **1,3-dichlorobenzene**, the simplest method is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).[8]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. [9] An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavenumber. The resulting interferogram is then Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of **1,3-dichlorobenzene** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from a mixture. In the ion source, the sample is vaporized and then ionized, most commonly using electron ionization (EI). During EI, high-energy electrons (typically 70 eV) bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.[6][10]

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

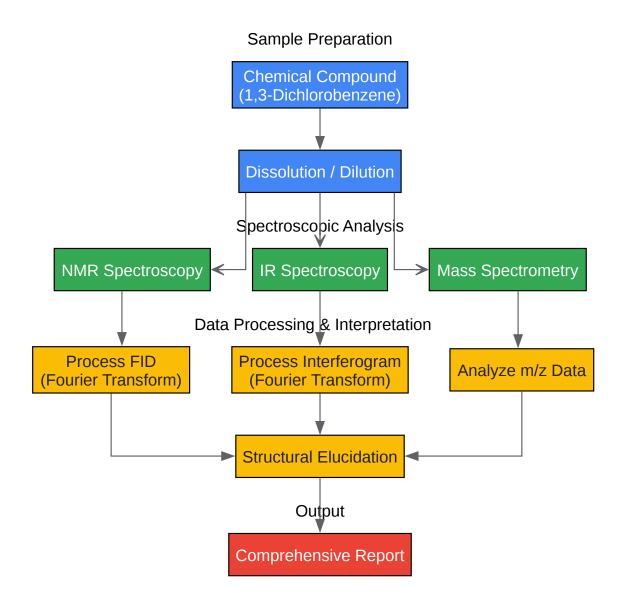


ratio (m/z). The separated ions are then detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



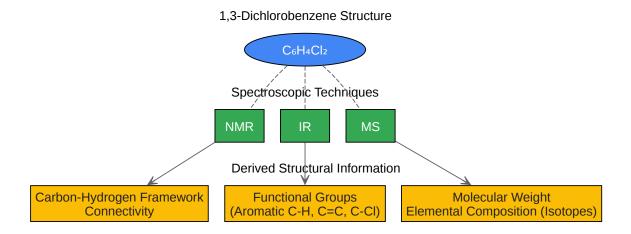


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Caption: General workflow for spectroscopic analysis.

Information from Spectroscopic Methods

This diagram shows the relationship between different spectroscopic techniques and the structural information they provide for **1,3-dichlorobenzene**.



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Caption: Information derived from spectroscopic methods.

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